Cas no 13565-37-2 (2-Propen-1-one, 1,3-bis(4-methylphenyl)-, (2E)-)

2-Propen-1-one, 1,3-bis(4-methylphenyl)-, (2E)- structure
13565-37-2 structure
Product Name:2-Propen-1-one, 1,3-bis(4-methylphenyl)-, (2E)-
Numero CAS:13565-37-2
MF:C17H16O
MW:236.308344841003
CID:1243886
PubChem ID:5357660
Update Time:2025-04-20

2-Propen-1-one, 1,3-bis(4-methylphenyl)-, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propen-1-one, 1,3-bis(4-methylphenyl)-, (2E)-
    • CS-0357324
    • MFCD00026010
    • (E)-1,3-di-p-tolylprop-2-en-1-one
    • SCHEMBL979559
    • 21551-47-3
    • SMR000115499
    • (2E)-1,3-bis(4-methylphenyl)prop-2-en-1-one
    • DTXSID601262479
    • 1,3-bis(4-methylphenyl)-2-propen-1-one
    • AKOS003793322
    • (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
    • CHEMBL252659
    • (E)-1,3-dip-tolylprop-2-en-1-one
    • (E)-1,3-bis(4-methylphenyl)prop-2-en-1-one
    • NSC83488
    • 4,4//'-Dimethylchalcone
    • HS-6706
    • (E)-1,3-BIS(4-METHYLPHENYL)-2-PROPEN-1-ONE
    • 4,4'-Dimethylchalcone
    • MLS000548489
    • (E)-4,4'-Dimethylchalcone
    • 2-Propen-1-one,3-bis(4-methylphenyl)-
    • AO-476/41922812
    • NSC-83488
    • 13565-37-2
    • 1,3-di(4-methylphenyl)prop-2-en-1-one
    • Chalcone,4'-dimethyl-
    • 1,3-Di-p-tolylprop-2-en-1-one
    • 1,3-bis(4-methylphenyl)prop-2-en-1-one
    • HMS2397H03
    • p,p'-Dimethylchalcone
    • STL164090
    • Inchi: 1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3/b12-9+
    • Chiave InChI: DTEBZGKINVACPT-FMIVXFBMSA-N
    • Sorrisi: O=C(/C=C/C1C=CC(C)=CC=1)C1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 236.12018
  • Massa monoisotopica: 236.120115130g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 289
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • PSA: 17.07
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd